N-(4-fluorophenyl)-2-methylpentanamide

Description

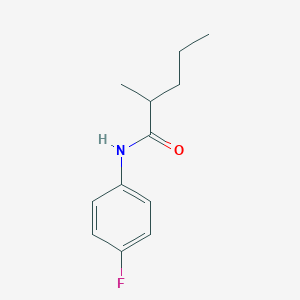

N-(4-Fluorophenyl)-2-methylpentanamide is an amide derivative featuring a 4-fluorophenyl group attached to a branched pentanamide backbone. The fluorine atom at the para position of the aromatic ring enhances electronic properties, influencing solubility, metabolic stability, and binding interactions in biological systems.

Properties

Molecular Formula |

C12H16FNO |

|---|---|

Molecular Weight |

209.26g/mol |

IUPAC Name |

N-(4-fluorophenyl)-2-methylpentanamide |

InChI |

InChI=1S/C12H16FNO/c1-3-4-9(2)12(15)14-11-7-5-10(13)6-8-11/h5-9H,3-4H2,1-2H3,(H,14,15) |

InChI Key |

ATLLAQGKRHFYHL-UHFFFAOYSA-N |

SMILES |

CCCC(C)C(=O)NC1=CC=C(C=C1)F |

Canonical SMILES |

CCCC(C)C(=O)NC1=CC=C(C=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Functional Group Effects

Substituent Variations on the Aromatic Ring

N-(3,4-Dichlorophenyl)-2-Methylpentanamide (Karsil) Structure: Dichlorophenyl group instead of fluorophenyl. The electron-withdrawing chlorine atoms enhance reactivity compared to fluorine, increasing herbicidal potency . Key Difference: Fluorine’s smaller atomic radius and lower electronegativity compared to chlorine may reduce environmental persistence but also alter target binding affinity.

N-(4-Methoxyphenyl)Pentanamide

- Structure : Methoxy (-OCH₃) substituent instead of fluorine.

- Activity : Anthelmintic properties against parasitic worms. The methoxy group improves drug-likeness and pharmacokinetics, adhering to pharmaceutical filters (e.g., Lipinski’s rules) .

- Key Difference : Methoxy’s electron-donating nature vs. fluorine’s electron-withdrawing effect may influence metabolic stability and target engagement.

Backbone and Functional Group Comparisons

4-Fluoroisobutyrylfentanyl (4F-iBF)

- Structure : Complex opioid derivative with piperidine and phenethyl groups.

- Activity : μ-opioid receptor agonist with potent analgesic effects. The fluorophenyl group contributes to receptor binding and metabolic resistance .

- Key Difference : N-(4-Fluorophenyl)-2-methylpentanamide lacks the piperidine moiety, likely eliminating opioid activity but simplifying synthesis and reducing toxicity risks.

N-(4-Halophenyl)Maleimide Derivatives (Fluorine, Chlorine, Bromine, Iodine) Activity: Inhibitors of monoacylglycerol lipase (MGL). Fluorine-substituted analogs (e.g., 19, IC50 = 5.18 μM) show comparable potency to iodine/bromine derivatives, indicating halogen size has minimal impact on enzyme inhibition .

Pharmacological and Physicochemical Properties

Table 1: Comparative Drug-Likeness and Bioactivity

*Estimated using QSAR models.

- LogP and Solubility : Fluorine’s hydrophobicity (LogP ~2.8) balances solubility and membrane permeability, making it favorable for CNS-targeting drugs. Methoxy and chlorine substituents increase LogP, enhancing tissue penetration but risking toxicity.

- Polar Surface Area (PSA) : Lower PSA (~40 Ų) in this compound suggests better blood-brain barrier penetration compared to 4F-iBF (PSA 55 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.